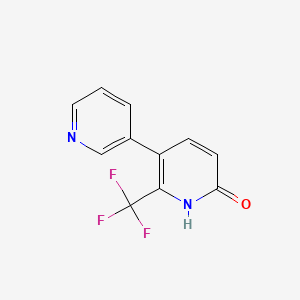

5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol

Description

5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol is a pyridine derivative featuring a hydroxyl group at position 2, a trifluoromethyl (-CF₃) substituent at position 6, and a pyridin-3-yl group at position 3. Its structural uniqueness arises from the synergistic effects of electron-withdrawing (-CF₃) and aromatic (pyridinyl) groups, which influence its physicochemical properties and reactivity. The molecule’s SMILES representation is Oc1nccc(C(F)(F)F)c1c2cnccc2, and its InChIKey is VNWKTOKETHGBQP-UHFFFAOYSA-N .

Properties

IUPAC Name |

5-pyridin-3-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(3-4-9(17)16-10)7-2-1-5-15-6-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBKPEJGJVBILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(NC(=O)C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the pyridine ring is constructed through cyclization reactions.

Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-3-yl boronic acid and a halogenated pyridine derivative.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that trifluoromethylpyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. In a study published in the Journal of Medicinal Chemistry, derivatives of 5-(pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Cancer Treatment

Trifluoromethylpyridines have been explored for their anticancer properties. For example, some derivatives have shown promise in targeting specific cancer cell lines by inhibiting key enzymes involved in tumor growth. A notable case study involved the synthesis of a compound based on this structure that selectively inhibited cancer cell proliferation in vitro .

Neuroprotective Effects

Recent research highlights the neuroprotective effects of trifluoromethylpyridine derivatives. In animal models, compounds similar to this compound have been shown to reduce oxidative stress and inflammation in neuronal tissues, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Agrochemical Applications

Pesticide Development

The unique chemical properties of trifluoromethylpyridines make them suitable for use as active ingredients in pesticides. Their ability to disrupt biological processes in pests has been documented, leading to the development of new formulations that enhance crop protection. A study demonstrated that a derivative of this compound exhibited high efficacy against aphids and other agricultural pests .

Herbicides

Additionally, these compounds are being investigated for their herbicidal properties. Research indicates that certain derivatives can inhibit specific enzymes involved in plant growth, providing a new avenue for herbicide development. Field trials have shown promising results with formulations based on these compounds achieving effective weed control with minimal environmental impact .

Material Science Applications

Synthesis of Functional Materials

In material science, this compound is being explored for its role in synthesizing functional materials. Its ability to act as a ligand in metal complexation allows for the creation of materials with tailored electronic and optical properties. For instance, studies have reported successful synthesis of metal-organic frameworks (MOFs) using this compound, which can be applied in gas storage and separation technologies .

Catalysis

Trifluoromethylpyridine derivatives are also being utilized as catalysts in organic reactions. Their unique electronic properties facilitate various chemical transformations, including cross-coupling reactions and oxidation processes. Research has shown that these compounds can significantly enhance reaction yields and selectivity when used as catalysts .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 | |

| Anticancer | HeLa Cells | 8 | |

| Neuroprotection | Neuronal Cells | 15 |

Table 2: Agrochemical Efficacy

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies on its binding affinities and interaction dynamics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Key Compounds:

5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol (CAS: 1214329-19-7)

- Structure : Differs in the substituent at position 5 (3-fluorophenyl vs. pyridin-3-yl).

- Properties :

- Molecular weight: 257.18 g/mol

- Density: 1.405 g/cm³ (predicted)

- Boiling point: 342.4°C (predicted)

- pKa: 7.27 (predicted) .

- Comparison : The 3-fluorophenyl group enhances lipophilicity compared to the pyridinyl substituent in the target compound. This may improve membrane permeability in biological applications.

3-Iodo-5-(trifluoromethyl)pyridin-2-ol

- Structure : Iodine at position 3 introduces steric bulk and polarizability.

- Applications : Iodine’s presence facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound valuable in synthetic chemistry .

3-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyridin-2-ol Structure: A trichlorophenyl group at position 3 adds strong electron-withdrawing effects. Synonym: 2-Hydroxy-3-(2,4,5-trichlorophenyl)-5-(trifluoromethyl)pyridine. Impact: The trichlorophenyl group likely increases acidity (lower pKa) and enhances binding to hydrophobic protein pockets .

Data Table: Pyridin-2-ol Derivatives

| Compound | Substituent (Position 5) | Substituent (Position 6) | Molecular Weight (g/mol) | pKa (Predicted) | Key Feature |

|---|---|---|---|---|---|

| Target Compound | Pyridin-3-yl | -CF₃ | Not reported | Not reported | Aromatic π-stacking capability |

| 5-(3-Fluorophenyl)-6-(trifluoromethyl) | 3-Fluorophenyl | -CF₃ | 257.18 | 7.27 | High lipophilicity |

| 3-Iodo-5-(trifluoromethyl) | None | -CF₃ | Not reported | Not reported | Cross-coupling reactivity |

Functional Analogs: Pyridine Derivatives with Varied Substituents

Key Compounds:

6-(Trifluoromethyl)pyridin-3-ol (CAS: 216766-12-0)

- Structure : -CF₃ at position 6 and hydroxyl at position 3.

- Applications : Used as a building block in agrochemicals due to its stability under acidic conditions .

5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2)

- Structure : Hydrochloride salt enhances water solubility.

- Utility : Suitable for pharmaceutical formulations requiring improved bioavailability .

4-(Trifluoromethyl)-1H-pyridin-2-one Structure: Pyridin-2-one (lactam) replaces the hydroxyl group.

Data Table: Functional Analogs

| Compound | Core Structure | Substituents | Key Property | Application |

|---|---|---|---|---|

| Target Compound | Pyridin-2-ol | -CF₃ (C6), pyridin-3-yl (C5) | Moderate acidity (estimated) | Drug discovery, catalysis |

| 6-(Trifluoromethyl)pyridin-3-ol | Pyridin-3-ol | -CF₃ (C6) | Acid-stable | Agrochemical synthesis |

| 5-(Trifluoromethyl)pyridin-3-ol HCl | Pyridin-3-ol (salt) | -CF₃ (C5) | High solubility | Pharmaceutical formulations |

| 4-(Trifluoromethyl)-1H-pyridin-2-one | Pyridin-2-one | -CF₃ (C4) | Hydrogen-bond acceptor | Kinase inhibitor development |

Biological Activity

5-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol, also known by its CAS number 33252-63-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can contribute to their pharmacological properties.

The molecular formula of this compound is C_6H_4F_3N_1O_1, with a molecular weight of 163.10 g/mol. The compound features a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group, which can influence its biological interactions.

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have shown that the incorporation of a trifluoromethyl group can significantly increase the potency of inhibitors targeting various enzymes and receptors, including those involved in neurotransmitter uptake and metabolic pathways .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating the antimicrobial properties of various pyridine derivatives found that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .

- Inhibition Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the activity of certain enzymes linked to cancer proliferation. For example, SAR (Structure-Activity Relationship) studies indicated that modifications to the pyridine structure could enhance inhibitory effects on enzymes like BCAT1/2, which are implicated in cancer metabolism .

- Neuropharmacological Effects : The trifluoromethyl group has been associated with increased activity in inhibiting serotonin uptake, a mechanism relevant for developing antidepressants. Compounds with similar structures showed up to six-fold increases in potency compared to non-fluorinated analogs .

Data Table: Biological Activities and IC50 Values

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.